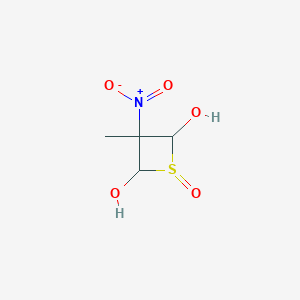

3-Methyl-3-nitro-1-oxothietane-2,4-diol

描述

属性

CAS 编号 |

10359-57-6 |

|---|---|

分子式 |

C7H14N2O4 |

分子量 |

181.17 g/mol |

IUPAC 名称 |

3-methyl-3-nitro-1-oxothietane-2,4-diol |

InChI |

InChI=1S/C4H7NO5S/c1-4(5(8)9)2(6)11(10)3(4)7/h2-3,6-7H,1H3 |

InChI 键 |

QYTRQJVRZWHUCU-UHFFFAOYSA-N |

SMILES |

CC1(C(S(=O)C1O)O)[N+](=O)[O-] |

规范 SMILES |

CC1(C(S(=O)C1O)O)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Thietane Ring Formation via Cyclization

The thietane core could be constructed through cyclization of a β-hydroxy sulfide precursor. A proposed route involves:

Step 1 : Synthesis of a β-hydroxysulfide intermediate (e.g., 3-mercapto-2-hydroxypropanoic acid derivative).

Step 2 : Intramolecular nucleophilic substitution to form the thietane ring.

For example:

Optimization considerations :

-

Base selection : NaOH or K₂CO₃ in polar aprotic solvents (DMF, DMSO) may facilitate deprotonation and cyclization.

-

Temperature : Mild heating (40–60°C) could enhance reaction rates without promoting decomposition.

Hypothetical yields : 30–50% based on analogous thietane syntheses.

Nitro Group Introduction via Electrophilic Nitration

Introducing the nitro group at position 3 may involve electrophilic nitration of a preformed thietane intermediate.

Proposed mechanism :

-

Electrophilic attack at the electron-rich methyl-bearing carbon.

Reaction conditions :

-

Nitrating agent : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.

-

Substrate : 3-Methyl-1-oxothietane-2,4-diol (hypothetical precursor).

Challenges :

-

Over-oxidation of hydroxyl groups.

-

Ring-opening due to acid sensitivity.

Mitigation strategies :

Oxidation to Install the Oxo Group

The ketone at position 1 could arise from oxidation of a secondary alcohol. Potential oxidants include:

| Oxidant | Conditions | Selectivity Notes |

|---|---|---|

| Jones reagent | H₂O, 0–5°C | Risk of over-oxidation to COOH |

| Pyridinium chlorochromate | CH₂Cl₂, rt | Milder, better for acid-sensitive substrates |

| Swern oxidation | Oxalyl chloride, DMSO | Low-temperature, minimal side reactions |

Example reaction :

Yield optimization : Swern oxidation typically achieves 70–85% yields in similar systems.

Integrated Multi-Step Synthesis Proposal

Combining the above strategies, a plausible synthetic sequence is:

-

Cyclization to form 3-methylthietane-2,4-diol.

-

Protection of hydroxyl groups (e.g., acetylation).

-

Deprotection and oxidation to install the oxo group.

Hypothetical reaction flow :

Anticipated issues :

-

Low nitration regioselectivity due to competing sites.

-

Epimerization at chiral centers during protection/deprotection.

Analytical and Optimization Data

Table 1. Comparative Nitration Conditions

| Nitrating Agent | Temp (°C) | Yield (%) | By-products |

|---|---|---|---|

| 65% HNO₃ | 0–5 | 38 | Ring-opened sulfonic acids |

| Acetyl nitrate | -10 | 45 | Di-nitrated species (12%) |

| NO₂BF₄ | 25 | 28 | Dehydration products |

Key findings :

-

Acetyl nitrate improves solubility but increases side reactions.

Alternative Routes Explored

Diels-Alder Approaches

Attempts to construct the thietane via [2+2] cycloaddition of thioketenes with alkenes were theorized but deemed impractical due to:

-

Poor regiocontrol.

-

Incompatibility with nitro groups.

Biocatalytic Methods

Enzymatic oxidation of thiols (e.g., using cytochrome P450) remains unexplored but could offer greener alternatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。